Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C10H16BrNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate can be synthesized through the bromination of tert-butyl 4-oxopiperidine-1-carboxylate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include substituted piperidines, alcohols, and oxidized derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group are key functional groups that participate in chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with enzymes, receptors, and other biological molecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: A piperidine derivative used in the synthesis of pharmaceuticals.
1-Boc-3-piperidone: Another piperidine derivative with applications in chiral synthesis.
tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate: A fluorinated analog with similar reactivity.
Uniqueness
Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTCBFZLMKHWKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204229 | |
Record name | 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784139-99-7 | |
Record name | 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784139-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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